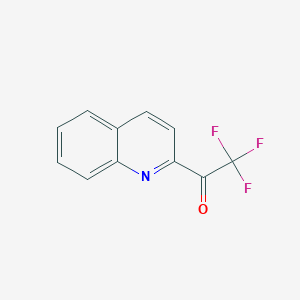
3-(Perfluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Perfluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a perfluorophenyl group attached to the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.
Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is simple, efficient, and general for synthesizing 1-arenesulfonylazetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of microwave irradiation and solid supports can be adapted for larger-scale production, ensuring efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Perfluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into different functional groups.
Substitution: The perfluorophenyl group can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
3-(Perfluorophenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing polyamines through anionic and cationic ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Perfluorophenyl)azetidine depends on its specific application. For example, as an inhibitor of Stat3, the compound binds irreversibly to the DNA-binding domain of Stat3, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced tumor growth in cancer models.
Vergleich Mit ähnlichen Verbindungen
3-(Perfluorophenyl)azetidine can be compared with other azetidine-based compounds, such as:
2-CF3-azetidines: These compounds have a trifluoromethyl group instead of a perfluorophenyl group, which alters their biological and pharmacological properties.
Azetidine-based Stat3 inhibitors: Compounds like H172 and H182 are potent inhibitors of Stat3, similar to this compound.
The uniqueness of this compound lies in its perfluorophenyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.
Eigenschaften
Molekularformel |
C9H6F5N |
|---|---|
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentafluorophenyl)azetidine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12/h3,15H,1-2H2 |
InChI-Schlüssel |
CJWLVSOCFDSIJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


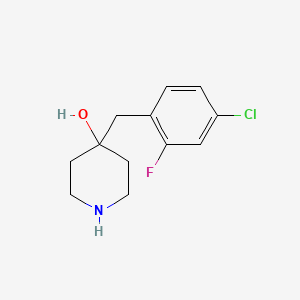

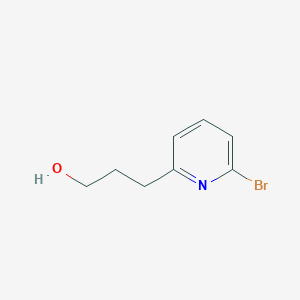

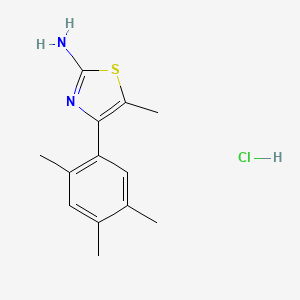

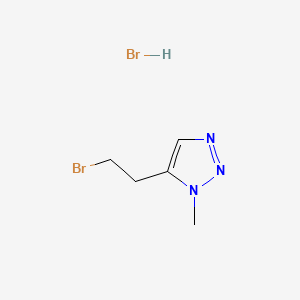

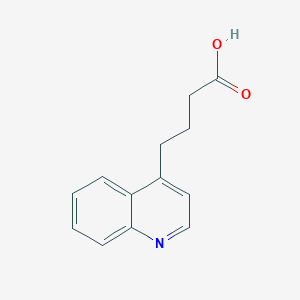
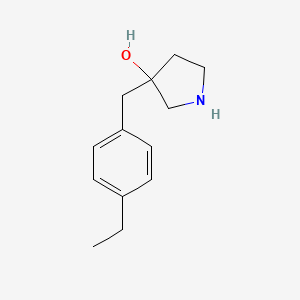

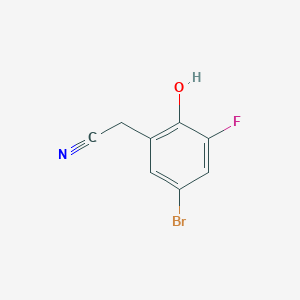
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)
